Cas no 2172229-93-3 (3-(5-amino-6-methylpiperidin-3-yl)benzoic acid)

3-(5-アミノ-6-メチルピペリジン-3-イル)安息香酸は、高度に機能化されたピペリジン誘導体であり、医薬品中間体や有機合成における重要な構築ブロックとして利用されています。この化合物は、ベンゼン環とピペリジン環が結合した特異な構造を持ち、分子内にアミノ基とカルボキシル基を有するため、多様な化学修飾が可能です。特に、医薬品開発分野では、標的分子の水溶性や生体適合性を向上させる際に有用な特性を示します。その立体選択的な合成経路と安定性の高さから、創薬研究における信頼性の高い中間体として評価されています。

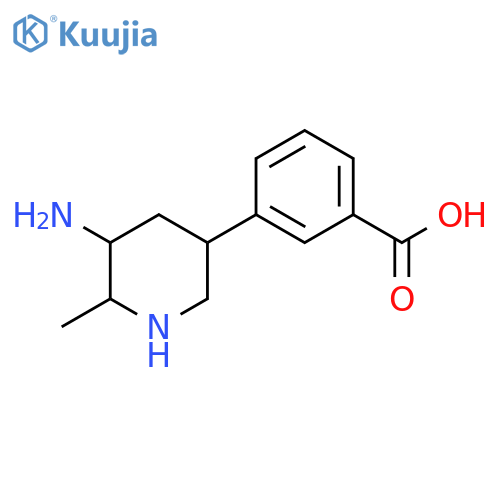

2172229-93-3 structure

商品名:3-(5-amino-6-methylpiperidin-3-yl)benzoic acid

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(5-amino-6-methylpiperidin-3-yl)benzoic acid

- EN300-1616037

- 2172229-93-3

-

- インチ: 1S/C13H18N2O2/c1-8-12(14)6-11(7-15-8)9-3-2-4-10(5-9)13(16)17/h2-5,8,11-12,15H,6-7,14H2,1H3,(H,16,17)

- InChIKey: TZIDKARJVOMUKH-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC(=C1)C1CNC(C)C(C1)N)=O

計算された属性

- せいみつぶんしりょう: 234.136827821g/mol

- どういたいしつりょう: 234.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 75.4Ų

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1616037-0.1g |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 0.1g |

$1332.0 | 2023-06-04 | ||

| Enamine | EN300-1616037-0.5g |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 0.5g |

$1453.0 | 2023-06-04 | ||

| Enamine | EN300-1616037-0.25g |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 0.25g |

$1393.0 | 2023-06-04 | ||

| Enamine | EN300-1616037-10.0g |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 10g |

$6512.0 | 2023-06-04 | ||

| Enamine | EN300-1616037-100mg |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 100mg |

$1332.0 | 2023-09-23 | ||

| Enamine | EN300-1616037-10000mg |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 10000mg |

$6512.0 | 2023-09-23 | ||

| Enamine | EN300-1616037-5000mg |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 5000mg |

$4391.0 | 2023-09-23 | ||

| Enamine | EN300-1616037-5.0g |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 5g |

$4391.0 | 2023-06-04 | ||

| Enamine | EN300-1616037-2.5g |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 2.5g |

$2969.0 | 2023-06-04 | ||

| Enamine | EN300-1616037-250mg |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid |

2172229-93-3 | 250mg |

$1393.0 | 2023-09-23 |

3-(5-amino-6-methylpiperidin-3-yl)benzoic acid 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

2172229-93-3 (3-(5-amino-6-methylpiperidin-3-yl)benzoic acid) 関連製品

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬